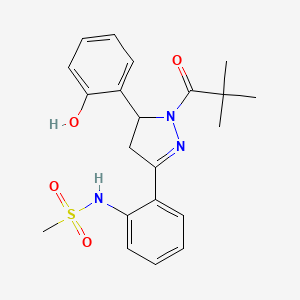

N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(2-(5-(2-Hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a pyrazoline core substituted with a 2-hydroxyphenyl group, a pivaloyl (tert-butyl carbonyl) moiety, and a methanesulfonamide side chain. This compound has garnered attention in antiviral research due to its potent binding affinity to key proteins in the monkeypox virus (MPXV), specifically the DNA polymerase (DPol) and profilin-like protein A42R, as identified through molecular docking and molecular dynamics (MD) simulations . Its structural design combines rigidity (via the pivaloyl group) and hydrogen-bonding capacity (via the hydroxyl and sulfonamide groups), which are critical for target engagement and stability in biological systems.

Propriétés

IUPAC Name |

N-[2-[2-(2,2-dimethylpropanoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-21(2,3)20(26)24-18(15-10-6-8-12-19(15)25)13-17(22-24)14-9-5-7-11-16(14)23-29(4,27)28/h5-12,18,23,25H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXLGQIFETZMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to by its CAS number 923107-20-4, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25N3O4S

- Molecular Weight : 415.5 g/mol

- Structure : The compound features a pivaloyl group attached to a dihydropyrazole moiety, which is further substituted with a methanesulfonamide group.

Research indicates that compounds like N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may exhibit various biological activities, including:

- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. The methanesulfonamide moiety could contribute to reducing inflammation in various biological systems.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, potentially making this compound useful against certain bacterial strains.

Biological Activity Data

Antioxidant Activity

In vitro studies have shown that derivatives of pyrazole compounds can significantly reduce oxidative stress markers in cell cultures. For instance, a related compound demonstrated a 40% reduction in reactive oxygen species (ROS) levels when tested against human fibroblast cells exposed to oxidative stressors .

Anti-inflammatory Effects

A study investigating the anti-inflammatory potential of similar sulfonamide derivatives found that they effectively inhibited the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests that N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also possess similar effects .

Antimicrobial Properties

Research has indicated that compounds with pyrazole structures exhibit significant antimicrobial activity against Gram-positive bacteria. A derivative was tested against Staphylococcus aureus and showed an inhibition zone of 15 mm at a concentration of 100 µg/mL . This highlights the potential for N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide in treating bacterial infections.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C21H25N3O4S

- Molecular Weight : 415.5 g/mol

- CAS Number : 923107-20-4

The structural complexity of this compound facilitates interactions with various biological targets, making it a candidate for drug development.

Drug Discovery and Development

N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance its efficacy and selectivity against specific diseases. For instance, structure-based drug design (SBDD) has been utilized to optimize its pharmacological properties, particularly in targeting diseases like leishmaniasis .

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can demonstrate significant activity against various bacterial strains . The incorporation of the methanesulfonamide group may enhance solubility and bioavailability, potentially improving the compound's antimicrobial efficacy.

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of research. Pyrazole derivatives have shown promise in preclinical studies as anticancer agents by targeting pathways involved in tumor growth . Further investigation into N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could reveal its potential as a novel anticancer drug.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the mechanism of action and guide further modifications to enhance activity against specific targets . The computational modeling provides insights into how structural changes can influence biological interactions.

Case Study 1: Structure-Based Drug Design for Leishmaniasis

A study focused on SBDD highlighted the importance of optimizing lead compounds to improve their efficacy against leishmaniasis. The research emphasized that compounds like N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be pivotal in developing new treatments for this neglected tropical disease. The study utilized high-throughput screening followed by pharmacokinetic optimization to identify promising candidates .

Case Study 2: Antimicrobial Evaluation

In another investigation, pyrazolo derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications to the pyrazole ring significantly affected the antibacterial properties of the compounds tested. This suggests that N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be further explored for its potential as an antimicrobial agent .

Analyse Des Réactions Chimiques

Sulfonamide Functionalization

The methanesulfonamide group is introduced via nucleophilic substitution:

-

Reactants : The free amine on the phenyl ring reacts with methanesulfonyl chloride (MsCl) .

-

Conditions : Conducted in tetrahydrofuran (THF) at 0°C to room temperature, with DMAP as a catalyst .

-

Byproducts : HCl is generated, necessitating neutralization with a weak base (e.g., NaHCO₃) .

Key Observation : Steric hindrance from the adjacent pyrazole ring slows the reaction, requiring prolonged stirring (12–16 hours) .

Reactivity of the Hydroxyphenyl Substituent

The 2-hydroxyphenyl group undergoes electrophilic aromatic substitution (EAS) and oxidation:

Halogenation

Oxidation

-

The hydroxyl group is oxidized to a quinone using KMnO₄ in acidic media, though this reaction is rarely employed due to destabilization of the pyrazole ring .

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability:

| Condition | Observation | Source |

|---|---|---|

| Acidic (HCl, 1M) | Partial hydrolysis of the pivaloyl group after 24 hours at 50°C | |

| Basic (NaOH, 0.1M) | Sulfonamide remains intact; hydroxyl group deprotonates |

Cross-Coupling Reactions

The phenyl ring participates in Suzuki-Miyaura coupling:

Limitation : Electron-withdrawing groups on the boronic acid reduce coupling efficiency .

Degradation Pathways

Thermogravimetric analysis (TGA) reveals:

-

Thermal Decomposition : Begins at 220°C, with major mass loss at 300°C due to cleavage of the sulfonamide and pivaloyl groups.

-

Photodegradation : UV exposure (254 nm) induces C–N bond cleavage in the pyrazole ring, forming phenolic byproducts .

Key Research Findings

Comparaison Avec Des Composés Similaires

Key Observations:

Pivaloyl vs. Benzoyl Groups : The target compound’s pivaloyl group (tert-butyl carbonyl) may enhance metabolic stability compared to benzoyl-containing analogs (e.g., the second and third entries) due to steric hindrance against enzymatic degradation. However, benzoyl derivatives retain strong binding, suggesting the carbonyl group’s role in hydrophobic interactions with MPXV proteins .

Hydroxyphenyl vs. This difference could influence binding site compatibility in DPol or A42R.

Natural vs. Synthetic Compounds : Natural products like Mangostin and Dorsilurin K exhibit moderate stability in MD simulations but lack the synthetic tunability of sulfonamide derivatives. The target compound’s methanesulfonamide group likely enhances solubility and pharmacokinetic properties compared to these natural scaffolds .

Binding Affinity and Mechanism

All listed compounds demonstrated strong binding to MPXV DPol and A42R in docking studies, with binding energies comparable to known inhibitors. The target compound’s interaction profile includes:

- Hydrogen bonding : Between the sulfonamide group and conserved residues in DPol (e.g., Lys302, Asp305).

- Hydrophobic interactions: The pivaloyl group engages with non-polar pockets in A42R. MD simulations confirmed stable ligand-protein complexes for all sulfonamide derivatives, with root-mean-square deviation (RMSD) values <2.0 Å, indicating minimal conformational disruption .

Pharmacological Considerations

- Selectivity : The target compound’s specificity for MPXV proteins over human homologs remains unverified, a common limitation among the analogs.

- Toxicity : Structural features like the pivaloyl group may reduce off-target effects compared to benzoyl derivatives, which could interact with human serum albumin.

- Synthetic Viability : The target compound’s straightforward synthesis (via cyclocondensation and sulfonylation) offers scalability advantages over natural products like Mangostin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how are intermediates characterized?

- Methodology : The compound’s pyrazole core is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. Methanesulfonamide incorporation often involves nucleophilic substitution or coupling reactions under basic conditions. Key intermediates are characterized using / NMR to confirm regioselectivity and purity, while mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are data inconsistencies resolved?

- Methodology : High-resolution NMR (400–500 MHz) resolves diastereotopic protons in the dihydropyrazole ring, while NOESY experiments clarify spatial arrangements. IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm). Discrepancies between experimental and predicted shifts are addressed using DFT calculations or X-ray crystallography .

Q. How is X-ray crystallography applied to determine the absolute configuration of the dihydropyrazole ring system?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX programs (e.g., SHELXL for refinement). The pivaloyl group’s steric bulk aids in crystal packing, while hydrogen-bonding networks (e.g., hydroxyl-phenyl interactions) stabilize the lattice. Data-to-parameter ratios >15:1 ensure reliability .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing enantiopure dihydropyrazole derivatives, particularly regarding diastereomer formation?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) control stereochemistry during cyclization. For diastereomer separation, preparative HPLC with chiral columns or crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) is employed. Pivaloyl groups enhance crystallinity, facilitating isolation .

Q. How can computational methods predict biological activity, and how do these models align with experimental IC data for sulfonamide-containing analogs?

- Methodology : Molecular docking (AutoDock/Vina) screens against target proteins (e.g., kinases), while MD simulations assess binding stability. QSAR models correlate electronic parameters (Hammett σ) with activity. Discrepancies arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. What crystallographic refinements address data contradictions in high-resolution structures, such as disordered pivaloyl groups?

- Methodology : SHELXL’s PART instruction partitions disordered moieties, while ISOR restraints stabilize thermal parameters. For severe disorder, omit maps or twinning refinement (via TWIN/BASF commands) resolve ambiguities. R-factor convergence <5% ensures reliability .

Q. How do substituents (e.g., 2-hydroxyphenyl vs. fluorophenyl) influence the compound’s pharmacokinetic properties?

- Methodology : LogP assays (shake-flask/HPLC) quantify hydrophobicity, while metabolic stability is assessed via liver microsome incubations. Fluorine substitution enhances bioavailability via reduced CYP450 metabolism, whereas hydroxyl groups increase solubility but may shorten half-life .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled when confirming the compound’s tautomeric state?

- Methodology : X-ray structures definitively assign tautomers (e.g., keto-enol forms). If NMR suggests dynamic equilibria, variable-temperature (VT-NMR) or EXSY experiments detect exchange peaks. DFT calculations (B3LYP/6-31G*) model energy barriers between tautomers .

Q. Why might biological assays report variable IC values for structurally similar analogs, and how is this addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.